molecular formula C18H18N4O3S B2774069 N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896340-55-9

N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Katalognummer: B2774069
CAS-Nummer: 896340-55-9
Molekulargewicht: 370.43
InChI-Schlüssel: OSBJCCOWOODLJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-8-6-13(7-9-14)19-15(23)11-26-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBJCCOWOODLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling the ethoxyphenyl acetamide moiety with the pyridotriazine-sulfanyl intermediate. Key steps include:

  • Thioether formation : Reaction of a pyridotriazinone derivative with a mercaptoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfanyl group incorporation .
  • Critical parameters : Temperature (>70°C improves thiol nucleophilicity), solvent polarity (DMF enhances solubility of intermediates), and catalyst choice (e.g., Pd-based catalysts for coupling reactions) .
    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
Thioether linkageK₂CO₃, DMF, 80°C60–75%Competing oxidation of –SH group
Final couplingPd(PPh₃)₄, THF, reflux45–55%Purification of polar by-products

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at δ 1.35 ppm for –OCH₂CH₃; pyridotriazine carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 427.12) and fragments (e.g., cleavage at sulfanyl bond) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyridotriazine and ethoxyphenyl planes) .

Q. What analytical techniques monitor reaction progress and purity?

  • Methodological Answer :

  • TLC : Silica gel plates (hexane:EtOAc 3:1) track intermediates; Rf values <0.3 indicate polar by-products .
  • HPLC : C18 columns (acetonitrile/water gradient) quantify purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do substituent variations impact biological activity (SAR)?

  • Methodological Answer :

  • Ethoxy vs. methoxy groups : Ethoxy enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
  • Pyridotriazine core modifications : 9-Methyl substitution reduces metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .
    • Data Table :
SubstituentBiological Activity (IC₅₀, μM)logPMetabolic Stability (t₁/₂, h)
9-Methyl0.45 (kinase inhibition)3.24.7
9-H1.82.72.1
4-Ethoxyphenyl0.67 (apoptosis induction)3.53.9

Q. How can computational methods predict reactivity or binding modes?

  • Methodological Answer :

  • Docking studies : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Asp86 and hydrophobic packing with Leu49) .
  • DFT calculations : Predict sulfanyl group nucleophilicity (Fukui indices >0.25 indicate susceptibility to electrophilic attack) .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Assay variability : Compare cell lines (e.g., IC₅₀ of 0.45 μM in HeLa vs. 1.2 μM in MCF-7 due to differential expression of target kinases) .
  • Solubility effects : Use DMSO stock concentrations <0.1% to avoid artificial inhibition in enzymatic assays .

Q. What is the role of solvent polarity in reaction pathway divergence?

  • Methodological Answer :

  • Polar aprotic solvents (DMF) : Stabilize transition states in SN2 mechanisms (e.g., sulfanyl bond formation) .
  • Non-polar solvents (toluene) : Favor elimination by-products in high-temperature reactions .

Q. How do crystal structure analyses inform drug design?

  • Methodological Answer :

  • Conformational rigidity : X-ray data show restricted rotation of the ethoxyphenyl group, reducing entropic penalties during target binding .
  • Hydrogen-bond networks : Interactions between the pyridotriazine carbonyl and conserved water molecules in enzyme active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.